molecular formula C12H17NO5 B1389577 [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate CAS No. 1185295-56-0

[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate

Cat. No.: B1389577
CAS No.: 1185295-56-0
M. Wt: 255.27 g/mol
InChI Key: KLWSQWJNFMYLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate typically involves the reaction of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, the compound is used in studies involving enzyme interactions and protein modifications. It helps in understanding the biochemical pathways and mechanisms .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate .

Industry: Industrially, the compound is used in the production of various chemical products. It is employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the oxalate group in [1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate makes it unique compared to its similar compounds. The oxalate group can influence the compound’s solubility, reactivity, and biological activity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2H2O4/c1-8(11-2)9-4-6-10(12-3)7-5-9;3-1(4)2(5)6/h4-8,11H,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSQWJNFMYLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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